6-((6-((1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)methyl)pyrimidin-4-yl)amino)nicotinic acid
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Overview
Description
6-((6-((1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)methyl)pyrimidin-4-yl)amino)nicotinic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a piperidine ring, a pyrimidine ring, and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-((1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)methyl)pyrimidin-4-yl)amino)nicotinic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The piperidine ring is then introduced through a nucleophilic substitution reaction. The pyrimidine ring is synthesized separately and then coupled with the piperidine derivative. Finally, the nicotinic acid moiety is introduced through a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-((6-((1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)methyl)pyrimidin-4-yl)amino)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or dimethylformamide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an amine derivative. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
6-((6-((1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)methyl)pyrimidin-4-yl)amino)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a probe to investigate the function of specific proteins or enzymes.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 6-((6-((1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)methyl)pyrimidin-4-yl)amino)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, either by inhibiting or activating them. This can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine: A cysteine derivative used in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Another Fmoc-protected amino acid used in organic synthesis.
Uniqueness
What sets 6-((6-((1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)methyl)pyrimidin-4-yl)amino)nicotinic acid apart is its combination of structural elements, which confer unique chemical and biological properties. The presence of the Fmoc group, piperidine ring, pyrimidine ring, and nicotinic acid moiety allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C31H29N5O4 |
---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
6-[[6-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]pyrimidin-4-yl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C31H29N5O4/c37-30(38)21-9-10-28(32-17-21)35-29-16-22(33-19-34-29)15-20-11-13-36(14-12-20)31(39)40-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-10,16-17,19-20,27H,11-15,18H2,(H,37,38)(H,32,33,34,35) |
InChI Key |
SVYILCGGZGGNFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC(=NC=N2)NC3=NC=C(C=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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